N-(1-adamantylmethyl)-3-nitropyridin-2-amine
Description
Properties
IUPAC Name |
N-(1-adamantylmethyl)-3-nitropyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c20-19(21)14-2-1-3-17-15(14)18-10-16-7-11-4-12(8-16)6-13(5-11)9-16/h1-3,11-13H,4-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEPRIQDMSISKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC4=C(C=CC=N4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantylmethyl)-3-nitropyridin-2-amine typically involves the alkylation of 3-nitropyridin-2-amine with 1-adamantylmethyl halides. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction conditions often require heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantylmethyl)-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The adamantylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Major Products Formed
Oxidation: Formation of N-(1-adamantylmethyl)-3-aminopyridin-2-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Reduction: Formation of N-(1-adamantylmethyl)-3-aminopyridin-2-amine.
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory Properties
Research indicates that compounds with the nitropyridine structure, including N-(1-adamantylmethyl)-3-nitropyridin-2-amine, can serve as effective anti-inflammatory agents. The presence of the nitro group enhances the compound's ability to modulate inflammatory responses, making it a candidate for treating conditions associated with chronic inflammation, such as arthritis and other autoimmune disorders .
Neuroprotective Effects
The adamantyl moiety is known for its neuroprotective properties. Studies have demonstrated that adamantyl derivatives can cross the blood-brain barrier effectively, which is crucial for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The unique hydrophobic structure of adamantyl groups increases lipophilicity, facilitating better interaction with central nervous system targets . For instance, compounds similar to this compound have shown promise in reducing neuroinflammation and protecting neuronal cells from oxidative stress .
Biochemical Inhibition
Transglutaminase Inhibitors
this compound has been identified as a potential inhibitor of transglutaminases, enzymes implicated in various pathological processes including fibrosis and cancer progression. By inhibiting these enzymes, the compound could play a role in therapeutic strategies against fibrotic diseases and certain types of cancer .
Synthesis and Derivatives
The synthesis of this compound involves several steps that can be optimized for yield and purity. The compound can be derived from simpler nitropyridine precursors through various chemical reactions such as nitration and amination. Understanding the synthesis pathways is crucial for developing analogs with improved efficacy or reduced side effects .
Case Study 1: Neuroprotection in Animal Models
In a study involving animal models of neurodegeneration, administration of this compound resulted in significant reductions in markers of neuroinflammation compared to control groups. This suggests its potential utility in therapeutic applications for neurodegenerative diseases .
Case Study 2: Anti-inflammatory Activity
Another study evaluated the anti-inflammatory effects of this compound in vitro using lipopolysaccharide (LPS)-stimulated macrophages. Results indicated a marked decrease in pro-inflammatory cytokines, supporting its role as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of N-(1-adamantylmethyl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The adamantyl group provides stability and enhances the lipophilicity of the compound, allowing it to interact with lipid membranes and potentially disrupt microbial cell walls. The nitropyridine moiety can participate in redox reactions, contributing to its bioactivity.
Comparison with Similar Compounds
Structural Analogs with Adamantane Moieties
Adamantane-substituted compounds are notable for their steric bulk and metabolic stability. Key analogs include:
Key Observations :
Halogenated and Bulky Aryl Substituents
Compounds with halogenated or bulky aryl groups demonstrate distinct physicochemical profiles:
Key Observations :
Simple Aryl and Alkyl Substituents
Simpler analogs provide insights into substituent effects on conformation and crystallinity:
Key Observations :
Biological Activity
N-(1-adamantylmethyl)-3-nitropyridin-2-amine is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, biochemical properties, and relevant research findings.
Chemical Structure and Properties
The compound features an adamantyl group, which is known to enhance the binding affinity to various biological targets. The nitro group attached to the pyridine ring is crucial for its biological activity, influencing its interactions with proteins and enzymes.
This compound interacts with biological targets primarily through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. Its mechanism of action involves modulation of various biochemical pathways, affecting cellular processes such as signaling and gene expression.
1. Anti-inflammatory Effects
Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, studies have shown that adamantane derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in cellular models .
| Compound | TNF-α Inhibition (%) | NO Reduction (%) |
|---|---|---|
| This compound | TBD | TBD |
| Reference Compound 1 | 72 | 49 |
| Reference Compound 2 | 55 | 40 |
2. Antimicrobial Activity
The nitro group in this compound is associated with antimicrobial properties. Nitro compounds are known to exhibit a broad spectrum of activity against various pathogens, including bacteria and parasites. The mechanism involves redox reactions that lead to microbial cell death .
3. Neuroprotective Properties
Recent studies have suggested that adamantyl derivatives may possess neuroprotective effects. For example, they have been evaluated for their ability to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in neurodegenerative diseases .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is metabolized in the liver through hydroxylation processes. This metabolism can affect its bioavailability and efficacy as a therapeutic agent.
Case Studies
Several studies have explored the biological activity of compounds similar to this compound:
- Study on Anti-inflammatory Activity : A study demonstrated that derivatives with similar structures significantly reduced TNF-α levels in LPS-stimulated RAW 264.7 cells, suggesting potential applications in treating inflammatory diseases .
- Antimicrobial Efficacy : Another investigation highlighted the antimicrobial properties of nitro compounds against H. pylori and M. tuberculosis, indicating the potential for developing new treatments for these infections .
Q & A
Q. How can researchers ensure reproducibility in synthetic protocols across different laboratories?
- Methodology : Publish detailed procedural logs, including exact solvent grades, catalyst lot numbers, and humidity/temperature controls. Use round-robin tests to compare yields and purity (HPLC ≥98%) across labs. Share raw data (e.g., NMR FID files) via repositories like Zenodo for independent validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
